Cas no 651358-38-2 (2-Propanone, 1-bromo-3-(2-methylphenyl)-)

2-Propanone, 1-bromo-3-(2-methylphenyl)- structure
651358-38-2 structure
Product Name:2-Propanone, 1-bromo-3-(2-methylphenyl)-
CAS No:651358-38-2
MF:C10H11BrO
MW:227.097742319107
CID:404977
PubChem ID:58213136
Update Time:2025-10-23

2-Propanone, 1-bromo-3-(2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone, 1-bromo-3-(2-methylphenyl)-
    • 1-bromo-3-(2-methylphenyl)propan-2-one
    • AKOS018707888
    • DTXSID30728947
    • SCHEMBL12731524
    • 651358-38-2
    • Inchi: 1S/C10H11BrO/c1-8-4-2-3-5-9(8)6-10(12)7-11/h2-5H,6-7H2,1H3
    • InChI Key: STMLDNNCOTUNCX-UHFFFAOYSA-N
    • SMILES: BrCC(CC1C=CC=CC=1C)=O

Computed Properties

  • Exact Mass: 225.99933
  • Monoisotopic Mass: 225.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

2-Propanone, 1-bromo-3-(2-methylphenyl)- Pricemore >>

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Additional information on 2-Propanone, 1-bromo-3-(2-methylphenyl)-

Introduction to 2-Propanone, 1-bromo-3-(2-methylphenyl)- (CAS No: 651358-38-2) and Its Emerging Applications in Chemical Biology

The compound 2-Propanone, 1-bromo-3-(2-methylphenyl)-, identified by the CAS number 651358-38-2, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This compound, featuring a bromo-substituted ketone moiety coupled with a 2-methylphenyl group, has garnered attention due to its structural versatility and potential biological activity. The unique combination of functional groups in this molecule makes it a valuable scaffold for the development of novel therapeutic agents and biochemical probes.

Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, facilitating its exploration in various scientific domains. The bromo-ketone core serves as a versatile intermediate, allowing for further functionalization through cross-coupling reactions, nucleophilic additions, and other transformations. These synthetic pathways have been instrumental in generating derivatives with tailored properties, making 2-Propanone, 1-bromo-3-(2-methylphenyl)- a cornerstone in medicinal chemistry and drug discovery programs.

In the context of medicinal chemistry, the 2-methylphenyl group introduces lipophilicity and potential interactions with biological targets. This feature has been exploited in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical cellular processes. For instance, studies have demonstrated the utility of this compound as a precursor in the synthesis of kinase inhibitors, which play a pivotal role in treating cancers and inflammatory diseases. The bromo substituent further enhances its reactivity, enabling the introduction of diverse pharmacophores through palladium-catalyzed coupling reactions.

Moreover, the growing interest in bioconjugation techniques has highlighted the importance of compounds like 2-Propanone, 1-bromo-3-(2-methylphenyl)- as building blocks for drug delivery systems. By incorporating this molecule into polymers or nanoparticles, researchers aim to enhance bioavailability and targeted delivery of therapeutic agents. The bromo group provides a handle for click chemistry approaches, such as azide-alkyne cycloadditions, which are widely used to attach biomolecules to synthetic platforms.

Recent publications have explored the pharmacological profile of derivatives derived from 2-Propanone, 1-bromo-3-(2-methylphenyl)-. These studies have revealed promising activities against various disease targets, including bacterial infections and neurological disorders. The structural motif has been shown to interfere with pathogenic mechanisms by inhibiting key enzymes or disrupting protein-protein interactions. Such findings underscore the compound's potential as a lead structure for future drug development initiatives.

The synthesis of 2-Propanone, 1-bromo-3-(2-methylphenyl)- has also benefited from innovations in green chemistry principles. Researchers have developed solvent-free reactions and catalytic methods that minimize waste and energy consumption. These environmentally conscious approaches align with the broader goal of sustainable pharmaceutical manufacturing, ensuring that the production of this compound is both efficient and eco-friendly.

Another area of interest is the application of computational chemistry in optimizing derivatives of 2-Propanone, 1-bromo-3-(2-methylphenyl)-. Molecular modeling techniques have been employed to predict binding affinities and metabolic stability, guiding rational drug design efforts. By integrating experimental data with computational insights, scientists can accelerate the identification of lead compounds with improved pharmacokinetic profiles.

The role of this compound in chemical biology extends beyond drug discovery. It serves as a valuable tool for studying enzyme mechanisms and protein function through site-directed labeling techniques. For example, fluorophore-tagged derivatives have been used to visualize protein dynamics in living cells, providing insights into cellular processes at a molecular level.

In conclusion,2-Propanone, 1-bromo-3-(2-methylphenyl)- (CAS No: 651358-38-2) represents a multifaceted molecule with significant implications for chemical biology and pharmaceutical research. Its structural features enable diverse synthetic manipulations, making it a versatile scaffold for developing novel therapeutics. The growing body of research highlights its potential as an intermediate in drug discovery pipelines and a tool for exploring biological mechanisms at an atomic level.

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